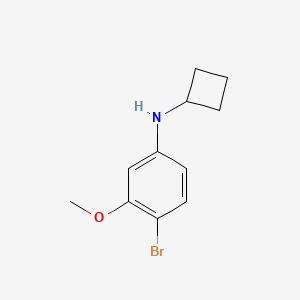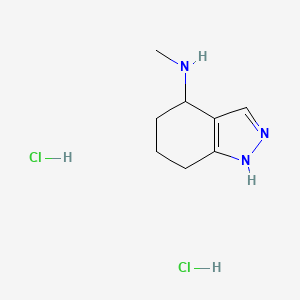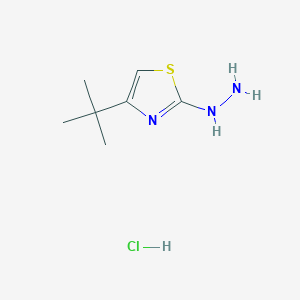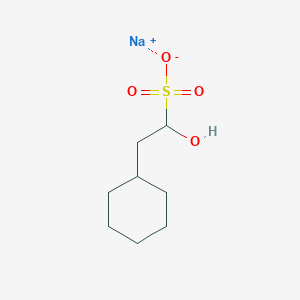![molecular formula C7H4ClNOS B1407421 2-Chlorbenzo[d]thiazol-5-ol CAS No. 1261737-67-0](/img/structure/B1407421.png)
2-Chlorbenzo[d]thiazol-5-ol
Übersicht
Beschreibung
2-Chlorobenzo[d]thiazol-5-ol is a chemical compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzo[d]thiazol-5-ol has several scientific research applications:
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, and antihypertensive effects .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory properties, with some compounds demonstrating inhibition of albumin denaturation .
Biochemische Analyse
Biochemical Properties
2-Chlorobenzo[d]thiazol-5-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, 2-Chlorobenzo[d]thiazol-5-ol can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of 2-Chlorobenzo[d]thiazol-5-ol on cells are diverse and can vary depending on the cell type and the concentration of the compound. In cancer cells, for instance, it has been shown to induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS). This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, 2-Chlorobenzo[d]thiazol-5-ol can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Chlorobenzo[d]thiazol-5-ol exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as DNA and RNA, which can interfere with their normal function and replication. This binding can lead to the inhibition of enzyme activity, such as topoisomerases, which are essential for DNA replication and repair. Additionally, 2-Chlorobenzo[d]thiazol-5-ol can activate or inhibit various signaling molecules, leading to changes in gene expression and cellular responses. These molecular interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzo[d]thiazol-5-ol can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to 2-Chlorobenzo[d]thiazol-5-ol in in vitro studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzo[d]thiazol-5-ol in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
2-Chlorobenzo[d]thiazol-5-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential to interact with other drugs and compounds within the body .
Transport and Distribution
Within cells and tissues, 2-Chlorobenzo[d]thiazol-5-ol is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream and its delivery to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Chlorobenzo[d]thiazol-5-ol is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. It can also be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. These localization patterns are often mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
Vorbereitungsmethoden
The synthesis of 2-Chlorobenzo[d]thiazol-5-ol can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzothiazole with chlorinating agents under controlled conditions . Another method includes the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is an environmentally friendly and efficient process . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Chlorobenzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzo[d]thiazol-5-ol can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its applications in medicinal chemistry and as a building block for more complex molecules.
2-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Phenylbenzothiazole: Investigated for its anticancer properties.
What sets 2-Chlorobenzo[d]thiazol-5-ol apart is its unique combination of a chlorine atom and a hydroxyl group on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2-chloro-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDSHQZDOILCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)




![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)
![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
